N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Environmental Impact and Persistence
- Chlorophenols and Dioxins in Municipal Waste : Chlorophenols, structurally related to the compound of interest, are significant precursors to dioxins in thermal processes, such as municipal solid waste incineration (MSWI). Studies have detailed the correlation between chlorophenol (CP) concentrations and dioxin formation, emphasizing the environmental persistence and toxicological relevance of these compounds in waste management practices (Peng et al., 2016).
Pharmacological Applications
- Benzofused Thiazole Derivatives : Research into benzofused thiazole analogues has identified these structures as promising leads for developing new therapeutic agents, including anticancer, anti-inflammatory, and antioxidant drugs. The synthesis and in vitro evaluation of these derivatives have shown distinct anti-inflammatory and antioxidant activities, providing a foundation for future drug development (Raut et al., 2020).
Toxicological Effects and Remediation
- Toxicological Effects of Halogenated Fire Retardants : Non-polybrominated diphenyl ether (non-PBDE) halogenated fire retardants, including novel brominated fire retardants (NBFRs) and dechlorane plus (DP), share structural similarities with the target compound. These substances are recognized as emerging pollutants due to their environmental persistence and potential health impacts. Studies have emphasized the need for further research on their toxicity and mechanisms of action in both environmental and biological contexts (Hsu et al., 2018).
Mechanism of Action
Target of action
Thiazole derivatives are known for their diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For instance, some thiazole derivatives have been found to show anti-inflammatory activity comparable to standard drugs .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The ADME properties of thiazole derivatives can also vary greatly depending on their specific structure. Some thiazole derivatives have been found to have good bioavailability .
Result of action
The molecular and cellular effects of thiazole derivatives can include reduced inflammation, reduced microbial growth, reduced tumor growth, and more .
Action environment
The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-12(20)11(7-10)13-9-26-18(21-13)22-17(23)16-8-24-14-3-1-2-4-15(14)25-16/h1-7,9,16H,8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWVVBKOFVBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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